Isopropyl butyrate

描述

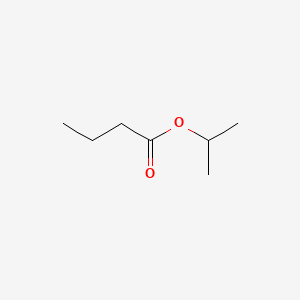

Structure

2D Structure

3D Structure

属性

IUPAC Name |

propan-2-yl butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-4-5-7(8)9-6(2)3/h6H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOPEPMHKILNIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 |

Source

|

| Record name | ISOPROPYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075288 |

Source

|

| Record name | Butanoic acid, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isopropyl butyrate appears as a colorless liquid. Less dense than water. Vapors heavier than air. Used as a solvent and to make flavorings., colourless liquid |

Source

|

| Record name | ISOPROPYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/388/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

130.00 to 131.00 °C. @ 760.00 mm Hg |

Source

|

| Record name | Isopropyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, insoluble in water; soluble in alcohol and oils |

Source

|

| Record name | Isopropyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isopropyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/388/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.863-0.869 (20°) |

Source

|

| Record name | Isopropyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/388/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

638-11-9 |

Source

|

| Record name | ISOPROPYL BUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3704 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isopropyl butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P33GFV8SS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopropyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039619 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Isopropyl Butyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl butyrate (B1204436) (also known as isopropyl butanoate) is an organic compound classified as an ester, formed from the condensation of butanoic acid and isopropanol (B130326).[1] Its chemical formula is C₇H₁₄O₂.[1] This colorless liquid possesses a characteristic sweet, fruity aroma reminiscent of pineapple and ripe fruit, which leads to its use as a flavoring and fragrance agent.[1][2] In a research and development context, particularly in drug development, understanding the physical properties of a molecule like isopropyl butyrate is crucial. These properties dictate its behavior as a solvent, its potential for membrane permeation, and the conditions required for its purification and handling.[1] This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental methodologies for their determination, and logical workflows to aid in laboratory applications.

General and Chemical Properties

Below is a summary of the fundamental identifiers and chemical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | propan-2-yl butanoate | [3] |

| Synonyms | Isopropyl butanoate, Butyric acid, isopropyl ester | [3][4] |

| CAS Number | 638-11-9 | [3] |

| Molecular Formula | C₇H₁₄O₂ | [3] |

| Molecular Weight | 130.18 g/mol | [3] |

| Appearance | Colorless, clear liquid | [1][3] |

| Odor | Sweet, fruity, pineapple-like | [1][2] |

Quantitative Physical Properties

The following tables summarize the key experimentally determined and estimated physical properties of this compound, compiled from various chemical databases.

Thermal Properties

Thermal properties such as boiling and melting points are critical for distillation, purification, and determining the physical state of the substance under various conditions.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 130-131 °C | @ 760 mmHg | [3][5] |

| 130.5 °C | [1] | ||

| 130 °C | |||

| Melting Point | -95.2 °C | (estimate) | [1][2] |

| Flash Point | 30 °C (86 °F) | Tag Closed Cup (TCC) | [1][5] |

| 29 °C | |||

| Enthalpy of Vaporization | 39.94 kJ/mol | (Joback method) | [1] |

Optical and Density Properties

Refractive index and density are important for substance identification and purity assessment.

| Property | Value | Conditions | Source(s) |

| Density | 0.863 - 0.869 g/mL | @ 20 °C | [3] |

| 0.859 g/mL | @ 25 °C | [1][2] | |

| Specific Gravity | 0.860 - 0.862 | @ 20 °C | [5] |

| 0.86 | @ 20/20 °C | [1] | |

| Refractive Index (n_D) | 1.390 - 1.396 | @ 20 °C | [3] |

| 1.393 - 1.395 | @ 20 °C | [5] | |

| 1.393 | @ 20 °C | [2] |

Solubility and Partitioning

Solubility data is fundamental for applications involving extractions, formulations, and understanding biological interactions. The octanol-water partition coefficient (LogP) provides insight into the lipophilicity of the compound.

| Property | Value | Conditions | Source(s) |

| Water Solubility | Very slightly soluble; Insoluble | [3][5] | |

| 1.56 g/L | (Temperature not stated) | [2] | |

| Solubility in other Solvents | Soluble in alcohol and oils | [3] | |

| LogP (o/w) | 1.738 - 2.12 | [1] | |

| 2.158 | (estimate) | [5] |

Vapor Properties

Vapor pressure and density are important for safety considerations, especially regarding flammability and ventilation.

| Property | Value | Conditions | Source(s) |

| Vapor Pressure | 9.684 mmHg | @ 25 °C (estimate) | [5] |

| 6 mmHg | @ 20 °C | [2] | |

| Vapor Density | 4.4 | (Air = 1) | [5] |

Note on Viscosity: Comprehensive quantitative data for the dynamic viscosity of this compound is notably absent from major chemical databases and literature sources.[1] This represents a gap in the full physical characterization of the compound.

Experimental Protocols

The determination of the physical properties of an ester like this compound involves its initial synthesis and purification, followed by specific analytical procedures.

Synthesis via Fischer Esterification

This compound is typically synthesized by the Fischer esterification reaction, which involves reacting butanoic acid with isopropanol in the presence of a strong acid catalyst, such as sulfuric acid.[6][7]

-

Reaction Setup: Equimolar amounts (or a slight excess of the less expensive reactant) of butanoic acid and isopropanol are combined in a round-bottom flask.[7][8] A catalytic amount (typically 5-10% of the total volume) of concentrated sulfuric acid is added slowly while swirling.[6][8]

-

Driving Equilibrium: The reaction is an equilibrium process.[6] To drive the reaction towards the product, one of the products (water) can be removed as it is formed, often using a Dean-Stark apparatus, or an excess of one reactant can be used.[7][9]

-

Heating: The mixture is heated to reflux (approximately 60-65°C in a warm water bath is often sufficient) for a specified period (e.g., 10 minutes to an hour) to allow the reaction to proceed towards equilibrium.[6][7]

Isolation and Purification

After the reaction, the crude ester must be isolated from the excess reactants, catalyst, and byproducts.

-

Neutralization: The reaction mixture is cooled and then washed with a weak base, such as 5% sodium bicarbonate solution, to neutralize the sulfuric acid catalyst and any unreacted butanoic acid.[7]

-

Extraction: The ester is extracted from the aqueous layer using a separatory funnel. Since the ester is insoluble in water, it will form a distinct organic layer.[7][8]

-

Drying: The collected organic layer is washed with a saturated sodium chloride solution (brine) to remove the bulk of the dissolved water and then dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.[7]

-

Distillation: The final purification is achieved by distillation.[7] Simple or fractional distillation is used to separate the pure ester from any remaining alcohol or other impurities based on differences in boiling points.[7] The boiling point of the pure substance is recorded during this process.

Measurement of Physical Properties

-

Boiling Point: The boiling point is accurately measured during the final distillation step. It is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, recorded as a stable temperature plateau during the collection of the pure distillate.[7]

-

Density and Specific Gravity: Density is measured by accurately weighing a precise volume of the purified liquid using a pycnometer or a digital density meter at a controlled temperature (e.g., 20°C or 25°C).[1]

-

Refractive Index: A few drops of the pure ester are placed on the prism of a refractometer (e.g., an Abbé refractometer). The refractive index is read directly from the instrument at a specified temperature, typically 20°C, using the sodium D-line (589 nm) as the light source.[1]

-

Solubility: Qualitative solubility is determined by adding a small amount of this compound to various solvents (water, ethanol, oils) and observing miscibility.[3][8] Quantitative solubility can be determined by creating a saturated solution and measuring its concentration via techniques like gas chromatography.

Visualized Workflows

The following diagrams illustrate the key chemical and experimental processes related to this compound.

Caption: Fischer esterification of this compound from its parent acid and alcohol.

Caption: General workflow for the synthesis, purification, and physical analysis of this compound.

References

- 1. Buy this compound | 638-11-9 [smolecule.com]

- 2. This compound | 638-11-9 [chemicalbook.com]

- 3. This compound | C7H14O2 | CID 61184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (CAS 638-11-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound, 638-11-9 [thegoodscentscompany.com]

- 6. youtube.com [youtube.com]

- 7. csub.edu [csub.edu]

- 8. scribd.com [scribd.com]

- 9. people.chem.umass.edu [people.chem.umass.edu]

Isopropyl Butyrate (CAS 638-11-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Isopropyl Butyrate (B1204436) (CAS 638-11-9), a significant ester in the chemical and pharmaceutical industries. This document consolidates essential information on its physicochemical properties, synthesis, purification, and analytical characterization. Detailed experimental protocols for its synthesis via Fischer esterification and its analysis by Gas Chromatography-Flame Ionization Detection (GC-FID) are presented. Furthermore, this guide includes comprehensive spectroscopic data, including ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry, to aid in its identification and characterization. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

Isopropyl butyrate, also known as isopropyl butanoate, is a colorless liquid with a characteristic fruity, pineapple-like odor.[1][2] It is less dense than water and its vapors are heavier than air.[1][2] This ester is utilized as a flavoring agent in food products and as a fragrance component in various consumer goods.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 638-11-9 | [1] |

| Molecular Formula | C₇H₁₄O₂ | [1] |

| Molecular Weight | 130.18 g/mol | [1][2] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Fruity, pineapple-like | [1] |

| Boiling Point | 130-131 °C | |

| Density | 0.859 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.393 | |

| Vapor Pressure | 6 mmHg at 20 °C | |

| Flash Point | 24 °C (75.2 °F) | |

| Solubility | Soluble in water. | [3] |

Synthesis and Purification

The most common method for synthesizing this compound is the Fischer esterification of butyric acid with isopropanol (B130326), using a strong acid catalyst such as sulfuric acid.[4][5][6]

Fischer Esterification: Synthesis of this compound

The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product (the ester), an excess of one reactant (typically the alcohol) is used, and the water formed during the reaction is removed.[5][6]

Caption: Fischer Esterification of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative laboratory-scale synthesis of this compound.

Materials:

-

Butyric acid

-

Isopropanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flasks

Procedure:

-

In a round-bottom flask, combine butyric acid and an excess of isopropanol (e.g., a 1:3 molar ratio).

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Assemble a reflux apparatus and heat the mixture to reflux for 1-2 hours.[7]

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst, vent frequently to release CO₂), and finally with brine.[8]

-

Dry the organic layer over anhydrous sodium sulfate.[8]

-

Decant or filter the dried ester into a clean, dry flask.

Purification by Fractional Distillation

The crude this compound can be purified by fractional distillation to remove any remaining starting materials and byproducts.[9][10][11]

Caption: Purification workflow for this compound.

Experimental Protocol: Fractional Distillation

Apparatus:

-

Distillation flask (round-bottom flask)

-

Fractionating column (e.g., Vigreux column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

Procedure:

-

Place the dried crude this compound in the distillation flask with a few boiling chips.

-

Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head.[9]

-

Gently heat the distillation flask.

-

Collect the fraction that distills at the boiling point of this compound (approximately 130-131 °C). Discard any initial lower-boiling fractions.

-

Continue distillation until only a small amount of residue remains in the distillation flask.

Analytical Characterization

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a standard technique for assessing the purity of volatile compounds like this compound.[12]

Table 2: Representative GC-FID Method Parameters

| Parameter | Specification |

| Column | Capillary column suitable for volatile organic compounds (e.g., DB-WAX or equivalent) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 240 °C |

| Detector Temperature | 280 °C (FID) |

| Oven Temperature Program | Example: Initial temperature of 90°C, ramp at 2°C/min to 210°C, hold for 8 minutes (optimization may be required)[12] |

| Injection Volume | ~1-5 µL |

Experimental Protocol: GC-FID Analysis

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., n-hexane or ethanol) at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by diluting the stock solution.

-

For purity analysis of a synthesized sample, dilute it in the same solvent to fall within the calibration range.

Analysis:

-

Inject the prepared standards and sample into the GC-FID system.

-

Record the chromatograms and integrate the peak areas.

-

Construct a calibration curve by plotting peak area versus concentration for the standards.

-

Determine the concentration of this compound in the sample from the calibration curve. Purity can be calculated as the area percent of the this compound peak relative to the total area of all peaks.[12]

Caption: Workflow for GC-FID analysis of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound provides characteristic signals for the different proton environments in the molecule.[2][13]

Table 3: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.9 | Septet | 1H | -CH- (isopropyl group) |

| ~2.2 | Triplet | 2H | -CH₂- adjacent to C=O |

| ~1.6 | Sextet | 2H | -CH₂-CH₃ |

| ~1.2 | Doublet | 6H | -CH(CH₃)₂ |

| ~0.9 | Triplet | 3H | -CH₂-CH₃ |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum shows distinct signals for each carbon atom in the molecule.[2][14]

Table 4: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~173 | C=O (ester carbonyl) |

| ~67 | -CH- (isopropyl group) |

| ~36 | -CH₂- adjacent to C=O |

| ~22 | -CH(CH₃)₂ |

| ~18 | -CH₂-CH₃ |

| ~13 | -CH₂-CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[2][15][16][17]

Table 5: FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~2970 | C-H stretch (alkane) |

| ~1735 | C=O stretch (ester) |

| ~1180 | C-O stretch (ester) |

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.[2][18]

Table 6: Major Fragments in the Mass Spectrum of this compound

| m/z | Putative Fragment |

| 130 | [M]⁺ (Molecular ion) |

| 89 | [M - C₃H₅]⁺ |

| 71 | [CH₃CH₂CH₂CO]⁺ |

| 43 | [CH₃CH₂CH₂]⁺ or [CH(CH₃)₂]⁺ (Base Peak) |

| 41 | [C₃H₅]⁺ |

| 27 | [C₂H₃]⁺ |

Safety and Handling

This compound is a flammable liquid and vapor.[1][19] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1][19]

Handling Precautions: [19]

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Keep the container tightly closed.

-

Use only in a well-ventilated area.

-

Wear protective gloves, eye protection, and face protection.

-

Ground/bond container and receiving equipment.

First Aid Measures: [19]

-

If inhaled: Move the person into fresh air.

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water.

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this chemical.[1][19][20]

Applications

This compound is primarily used in the following areas:

-

Flavor and Fragrance Industry: As a flavoring agent in foods and beverages to impart a fruity, pineapple-like taste and aroma. It is also used in perfumes and other scented products.[1][2]

-

Chemical Intermediate: It can be used as a starting material or intermediate in the synthesis of other organic compounds.

-

Solvent: Due to its ester functionality, it can act as a solvent for certain applications.[1]

Conclusion

This technical guide has provided a comprehensive overview of this compound (CAS 638-11-9), covering its chemical and physical properties, detailed methodologies for its synthesis and purification, and a summary of its analytical characterization through various spectroscopic techniques. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, facilitating a deeper understanding and safe and effective utilization of this compound.

References

- 1. synerzine.com [synerzine.com]

- 2. This compound | C7H14O2 | CID 61184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. community.wvu.edu [community.wvu.edu]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. athabascau.ca [athabascau.ca]

- 7. cerritos.edu [cerritos.edu]

- 8. benchchem.com [benchchem.com]

- 9. Purification [chem.rochester.edu]

- 10. chembam.com [chembam.com]

- 11. scribd.com [scribd.com]

- 12. benchchem.com [benchchem.com]

- 13. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 14. This compound(638-11-9) 13C NMR spectrum [chemicalbook.com]

- 15. This compound [webbook.nist.gov]

- 16. This compound(638-11-9) IR Spectrum [m.chemicalbook.com]

- 17. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 18. This compound [webbook.nist.gov]

- 19. chemicalbook.com [chemicalbook.com]

- 20. combi-blocks.com [combi-blocks.com]

Synthesis of Isopropyl Butyrate from Butyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl butyrate (B1204436), a short-chain fatty acid ester, is a valuable compound with applications in the flavor, fragrance, and pharmaceutical industries. This technical guide provides an in-depth overview of the synthesis of isopropyl butyrate from butyric acid, focusing on both traditional chemical methods and modern biocatalytic approaches. Detailed experimental protocols, quantitative data summaries, and visual representations of the reaction pathways and workflows are presented to serve as a comprehensive resource for professionals in research and development.

Introduction

This compound (C₇H₁₄O₂) is a colorless liquid with a fruity odor, reminiscent of pineapple.[1] Its synthesis is primarily achieved through the esterification of butyric acid with isopropanol. This reaction can be catalyzed by strong mineral acids (Fischer esterification) or, alternatively, by enzymes such as lipases, offering a greener and more specific synthetic route. The choice of method depends on factors such as desired purity, yield, cost, and environmental considerations.

Chemical Synthesis: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[2] The reaction is reversible and requires shifting the equilibrium towards the product side, which can be achieved by using an excess of one reactant or by removing the water formed during the reaction.[2]

Reaction Mechanism

The reaction proceeds through a series of protonation and nucleophilic attack steps, as illustrated in the signaling pathway below.

Caption: Fischer-Speier esterification mechanism for this compound synthesis.

Experimental Protocol: Synthesis via Propylene (B89431) and Butyric Acid

An alternative chemical synthesis route involves the direct addition of propylene to butyric acid in the presence of an acid catalyst.

Materials:

-

Butyric acid (substantially anhydrous)

-

Propylene

-

Sulfuric acid (catalyst)

-

Iron bomb or other suitable pressure reactor

Procedure:

-

Charge the iron bomb with butyric acid and sulfuric acid.

-

Introduce propylene into the bomb.

-

Seal the bomb and heat to the desired reaction temperature while agitating.

-

Maintain the reaction under superatmospheric pressure for the specified duration.

-

After the reaction period, cool the bomb and carefully vent any unreacted propylene.

-

The reaction mixture can be purified by fractional distillation to separate the this compound from unreacted butyric acid and the catalyst.[3]

Quantitative Data

| Reactants | Catalyst | Temperature | Pressure | Time | Yield of this compound | Reference |

| 176.1 g (2 mols) Butyric Acid, Propylene | 10 g Sulfuric Acid | 125 °C | Superatmospheric | 6 h | 60% | [3] |

Enzymatic Synthesis: A Biocatalytic Approach

Enzymatic esterification using lipases offers several advantages over chemical methods, including milder reaction conditions, higher specificity, and reduced byproduct formation, resulting in a product that can be labeled as "natural."[4][5] Lipases are highly efficient biocatalysts for ester synthesis in non-aqueous media.[6]

General Experimental Workflow

The general workflow for enzymatic synthesis involves substrate preparation, enzymatic reaction, and product analysis.

Caption: General experimental workflow for enzymatic synthesis of this compound.

Experimental Protocol: Lipase-Catalyzed Synthesis

This protocol is a generalized procedure based on typical enzymatic esterifications.

Materials:

-

Butyric acid

-

Isopropanol

-

Immobilized lipase (e.g., from Candida antarctica or Rhizopus oryzae)

-

Organic solvent (e.g., n-hexane, isooctane) (optional, for non-solvent-free systems)

-

Molecular sieves (to remove water)

-

Shaker incubator or stirred reactor

Procedure:

-

In a sealed vessel, combine butyric acid, isopropanol, and the organic solvent (if used). Molar ratios of alcohol to acid may be varied to optimize conversion.[7]

-

Add the immobilized lipase to the reaction mixture. Enzyme loading is a critical parameter to be optimized.[7]

-

Add molecular sieves to adsorb the water produced during the reaction, thereby shifting the equilibrium towards the product.

-

Incubate the mixture at a specific temperature (e.g., 30-60 °C) with constant agitation (e.g., 150-200 rpm).

-

Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of this compound.

-

Once the reaction reaches equilibrium or the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be recovered and reused.

-

The product, this compound, can be purified from the reaction mixture by distillation.

Quantitative Data from Lipase-Catalyzed Esterification Studies

The following table summarizes reaction parameters from studies on enzymatic esterification, which can serve as a starting point for optimizing this compound synthesis.

| Enzyme Source | Substrates | Molar Ratio (Alcohol:Acid) | Temperature | Solvent | Key Findings | Reference |

| Lipase (unspecified) | Isopropanol, Butyric Acid | 2.26 to 4.39 | Not specified | Solvent-free | Progress curves show conversion to this compound over time. | [7] |

| Immobilized Rhodococcus cutinase | Various alcohols, Butyric Acid | 1:1 | 30 °C | Isooctane | Showed high efficiency for producing various alkyl butyrates. | [6] |

| Candida antarctica Lipase B | Isopropanol, Myristic Acid | 1:5, 1:10, 1:15 | 50 °C | Solvent-free | Achieved approximately 80% yield in 240 minutes for isopropyl myristate. | [8] |

Purification and Analysis

Regardless of the synthetic method, the final product, this compound, typically requires purification. Fractional distillation is a common method for separating the ester from unreacted starting materials, the catalyst, and any byproducts.

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques, including:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To identify the product and quantify its purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To confirm the chemical structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester functional group.

-

Refractive Index: As a measure of purity.

Conclusion

The synthesis of this compound from butyric acid can be effectively achieved through both chemical and enzymatic routes. While traditional acid-catalyzed methods are well-established, enzymatic synthesis offers a milder, more sustainable, and highly specific alternative. The choice of the optimal method will depend on the specific requirements of the application, including yield, purity, cost, and environmental impact. The experimental protocols and data presented in this guide provide a solid foundation for the successful laboratory-scale synthesis and optimization of this compound production.

References

- 1. This compound | C7H14O2 | CID 61184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. athabascau.ca [athabascau.ca]

- 3. US2021851A - Method of making isopropyl esters of aliphatic acids - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic synthesis optimization of isoamyl butyrate from fusel oil [redalyc.org]

- 6. Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijoer.com [ijoer.com]

The Subtle Signature: A Technical Guide to the Natural Occurrence of Isopropyl Butyrate in Fruits

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl butyrate (B1204436) (CAS No. 638-11-9), also known as propan-2-yl butanoate, is a volatile ester recognized for its characteristic sweet, fruity, and ethereal aroma, often with pineapple-like notes.[1] While a well-known component in the flavor and fragrance industry, its natural occurrence in the complex aromatic profiles of fruits is a subject of significant interest for food scientists, chemists, and drug development professionals exploring natural compounds. This volatile organic compound (VOC) contributes to the overall sensory perception and quality of various fruits, although often at trace concentrations. Understanding its distribution, the biosynthetic pathways leading to its formation, and the analytical methodologies for its precise quantification is crucial for applications ranging from flavor chemistry to the authentication of natural products.

This technical guide provides a consolidated overview of the natural occurrence of isopropyl butyrate in fruits, presenting available quantitative data, detailing common experimental protocols for its analysis, and visualizing the biochemical and analytical workflows.

Quantitative Occurrence of this compound in Fruits

The concentration of this compound varies significantly across different fruit species, cultivars, and stages of ripeness. Its detection and quantification are highly dependent on the sensitivity of the analytical methods employed. The following table summarizes quantitative data from various studies. It is important to note that direct comparisons may be challenging due to differences in analytical techniques, sample preparation, and reporting units.

| Fruit Species | Cultivar/Variety | Concentration/Relative Abundance | Analytical Method | Reference |

| Strawberry (Fragaria × ananassa) | Not specified | 30.7 ng/L (headspace) | TD-GC-MS | [2][3][4] |

| Strawberry (Fragaria × ananassa) | Frontera (mature) | Reported as reaching maximum concentration in the last stage of maturation | HS-SPME-GC-MS | [5][6] |

| Strawberry (Fragaria × ananassa) | Albion | 28.92 (Peak Area x 10^5) | HS-SPME-GC-MS | [7][8][9] |

| Melon (Cucumis melo) | 39 diverse cultivars | 0.06 µg/g (as 3-octanol (B1198278) equivalent), range: 0–0.56 µg/g | HS-SPME-GC-MS | [10] |

| Apple/Pear Cider | Mixed Polish cultivars | 0.10 - 0.45 µg/L | HS-SPME-GC-MS | [11][12] |

| Persian Hogweed (Heracleum persicum) | Iranian population | 0.19 - 0.57% of essential oil | GC-MS | [13] |

| Papaya (Carica papaya) | Not specified | Presence reported, not quantified | Not specified | [14] |

| Apple (Malus domestica) | Fuji | Not Detected (in the specific study) | HS-SPME-GC-MS | [15] |

Biosynthesis of this compound in Fruits

The formation of this compound in fruits is a facet of the broader metabolic pathways that produce volatile esters, which are crucial for fruit aroma. The biosynthesis involves precursors from fatty acid and amino acid metabolism. The final step is an esterification reaction catalyzed by alcohol acyltransferases (AATs). These enzymes facilitate the transfer of an acyl-CoA group (in this case, butyryl-CoA) to an alcohol (isopropanol).

Experimental Protocols for Analysis

The analysis of volatile compounds like this compound in fruits is most commonly and effectively performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is highly sensitive, requires minimal sample preparation, and avoids the use of organic solvents for extraction.

Sample Preparation

-

Fruit Homogenization: A known quantity of fresh fruit tissue (e.g., 5-10 g) is homogenized or finely chopped.

-

Vial Preparation: The homogenized sample is placed into a headspace vial (e.g., 20 mL).

-

Matrix Modification (Optional): To enhance the release of volatiles, a saturated solution of sodium chloride (NaCl) may be added to increase the ionic strength of the matrix. An internal standard (e.g., 3-octanol or cyclohexanone) is added for quantification purposes.[10][16]

-

Sealing: The vial is immediately sealed with a PTFE/silicone septum cap.

Headspace Solid-Phase Microextraction (HS-SPME)

-

Fiber Selection: A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used due to its affinity for a broad range of volatile and semi-volatile compounds.[15]

-

Equilibration: The sealed vial is placed in a thermostated autosampler tray (e.g., at 40-60°C) and allowed to equilibrate for a set time (e.g., 15-30 minutes) with agitation to facilitate the release of volatiles into the headspace.

-

Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection/Desorption: The SPME fiber is retracted and immediately inserted into the heated GC injector port (e.g., 250°C), where the adsorbed volatiles are thermally desorbed onto the analytical column, typically in splitless mode.

-

Gas Chromatography:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.[10]

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 35-40°C, hold for 2-5 min), then ramps up at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 250°C) to separate the compounds based on their boiling points and column interactions.[10]

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used.

-

Scan Range: The mass-to-charge ratio (m/z) is scanned over a range of approximately 35-450 amu.

-

Temperatures: Ion source and transfer line temperatures are maintained at high temperatures (e.g., 250°C) to prevent condensation.

-

Data Analysis and Quantification

-

Compound Identification: this compound is identified by comparing its mass spectrum with reference spectra in libraries (e.g., NIST, Wiley) and by matching its retention index (RI) with that of an authentic standard run under the same conditions.

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of the known concentration of the internal standard. A calibration curve is typically generated using multiple concentrations of an this compound standard to ensure accurate quantification.

Conclusion

This compound is a minor but notable contributor to the aromatic bouquet of several fruits, including strawberries, melons, and is present in fruit-derived products like cider. Its biosynthesis follows the general pathway for ester formation in plants, relying on precursors from primary metabolism and the activity of alcohol acyltransferases. The accurate and sensitive quantification of this and other volatile esters is reliably achieved through HS-SPME-GC-MS, a technique that has become the standard for fruit volatilome analysis. The data presented in this guide, while compiled from diverse studies, provides a foundational understanding for researchers investigating fruit flavor chemistry, developing analytical standards for quality control, or exploring the biological activities of naturally occurring volatile compounds.

References

- 1. Buy this compound | 638-11-9 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative analysis of fragrance and odorants released from fresh and decaying strawberries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Identification of Organic Volatile Markers Associated with Aroma during Maturation of Strawberry Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. www2.uepg.br [www2.uepg.br]

- 8. Metabolic Profile of Strawberry Fruit Ripened on the Plant Following Treatment With an Ethylene Elicitor or Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. Analysis of Volatile Compounds and Sugar Content in Three Polish Regional Ciders with Pear Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. This compound | C7H14O2 | CID 61184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Relationships between sensory properties and metabolomic profiles of different apple cultivars - PMC [pmc.ncbi.nlm.nih.gov]

Isopropyl butyrate molecular weight and formula

An In-depth Technical Guide to Isopropyl Butyrate (B1204436): Molecular Weight and Formula

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This guide provides a focused overview of the molecular weight and chemical formula of isopropyl butyrate, a compound of interest in various chemical and pharmaceutical applications.

This compound: Core Molecular Data

This compound, also known as isopropyl butanoate, is an ester characterized by its fruity odor. Its fundamental molecular attributes are summarized below.

Quantitative Molecular Data

The molecular formula and weight are critical for stoichiometric calculations, analytical characterization, and formulation development. The table below presents the key quantitative data for this compound.

| Parameter | Value | References |

| Molecular Formula | C₇H₁₄O₂ | [1][2][3][4][5] |

| Molecular Weight | 130.1849 g/mol | [1][3][5][6] |

| Alternate Molecular Weight | 130.18 g/mol | [4][7][8] |

| Alternate Molecular Weight | 130.19 g/mol | [2][9] |

| CAS Registry Number | 638-11-9 | [1][2][3][5] |

Molecular Structure and Composition

The chemical formula C₇H₁₄O₂ indicates that each molecule of this compound is composed of 7 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms. This arrangement forms an ester derived from butyric acid and isopropanol. The logical relationship between its constituent parts—the butyryl group and the isopropyl group—is illustrated in the following diagram.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 638-11-9 [chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. Showing Compound this compound (FDB019247) - FooDB [foodb.ca]

- 7. 丁酸异丙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | C7H14O2 | CID 61184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [stenutz.eu]

Spectroscopic data of isopropyl butyrate (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of Isopropyl Butyrate (B1204436)

This technical guide provides a comprehensive overview of the spectroscopic data for isopropyl butyrate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided for each technique, and the quantitative data is summarized in clear, structured tables. This document is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for molecular characterization.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound (C7H14O2, Molecular Weight: 130.18 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR data are crucial for the structural elucidation of this compound.

The ¹H NMR spectrum of this compound shows distinct signals corresponding to the different proton environments in the molecule.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH(CH₃)₂ (a) | 4.9-5.1 | Septet | 1H |

| -CH₂-CH₂-CH₃ (b) | 2.1-2.3 | Triplet | 2H |

| -CH₂-CH₂-CH₃ (c) | 1.5-1.7 | Sextet | 2H |

| -CH(CH₃)₂ (d) | 1.1-1.3 | Doublet | 6H |

| -CH₂-CH₂-CH₃ (e) | 0.8-1.0 | Triplet | 3H |

Solvent: CDCl₃. Instrument: 89.56 MHz.[1]

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon (Label) | Chemical Shift (δ, ppm) |

| C=O | ~173 |

| -CH(CH₃)₂ | ~67 |

| -CH₂-CH₂-CH₃ | ~36 |

| -CH(CH₃)₂ | ~22 |

| -CH₂-CH₂-CH₃ | ~18 |

| -CH₂-CH₂-CH₃ | ~14 |

Note: The chemical shifts are approximate values and can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~2970 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1180 | Strong | C-O stretch (ester) |

Source: NIST Mass Spectrometry Data Center.[2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound shows the molecular ion peak and various fragment ions.

Table 4: Key Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Abundance (%) | Assignment |

| 130 | < 1 | [M]⁺ (Molecular Ion) |

| 89 | 27.93 | [M - C₃H₅]⁺ |

| 71 | 71.39 | [CH₃CH₂CH₂CO]⁺ |

| 43 | 99.99 | [CH₃CH₂CH₂]⁺ or [CH₃CO]⁺ (Base Peak) |

| 41 | 21.77 | [C₃H₅]⁺ |

| 27 | 17.36 | [C₂H₃]⁺ |

Source: NIST Mass Spectrometry Data Center. Instrument: HITACHI RMU-6M.[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy Protocol (¹H and ¹³C)

This protocol outlines the procedure for acquiring NMR spectra of a liquid sample like this compound.

Sample Preparation:

-

Sample Amount: For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.

-

Solvent: Chloroform-d (CDCl₃) is a common solvent for nonpolar organic compounds like this compound.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

-

Procedure:

-

Weigh the sample and transfer it to a clean, dry vial.

-

Add the deuterated solvent and the internal standard.

-

Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.[4]

-

Ensure the liquid height in the NMR tube is between 4-5 cm.

-

Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

-

Instrumental Analysis:

-

Locking: The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent.

-

Shimming: The magnetic field homogeneity is optimized to improve spectral resolution.

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C).

-

Acquisition: Set the appropriate spectral parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the data. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy Protocol (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for liquid samples.

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small drop (1-2 drops) of this compound directly onto the ATR crystal.

-

Pressure Application: If available, use the instrument's pressure arm to ensure good contact between the liquid sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum. Typically, a spectrum is the result of co-adding multiple scans to improve the signal-to-noise ratio.

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, lint-free cloth.

Mass Spectrometry Protocol (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique suitable for volatile compounds like this compound, often coupled with Gas Chromatography (GC-MS).

Sample Introduction (via GC):

-

Sample Preparation: Dilute a small amount of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet.

-

Separation: The sample is vaporized and travels through the GC column, where it is separated from any impurities.

Mass Analysis:

-

Ionization: As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Acceleration: The resulting positively charged ions are accelerated by an electric field.

-

Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Caption: Workflow of Spectroscopic Analysis for this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C7H14O2 | CID 61184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

An In-depth Technical Guide to the Solubility of Isopropyl Butyrate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of isopropyl butyrate (B1204436), a fatty acid ester recognized for its fruity aroma and applications as a solvent and flavoring agent.[1][2] Understanding its solubility in different solvent systems is critical for its application in pharmaceutical formulations, fragrance creation, and various industrial processes. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Solubility Data of Isopropyl Butyrate

The solubility of this compound is dictated by its molecular structure, which includes a polar ester group and non-polar alkyl chains. This duality governs its interaction with various solvents.

Quantitative Solubility in Water

The solubility of this compound in water is generally low, although reported values vary across different sources. It is often described as "very slightly soluble" or "insoluble" in water.[2] The available quantitative data is summarized below. It is important to note the discrepancy in the reported values, which may be attributed to different experimental conditions and methodologies. One source anomalously lists it as "soluble in water."[3]

| Solvent | Temperature | Solubility | Source(s) |

| Water | Room Temperature | 1.56 - 4.36 g/L | Smolecule[1] |

| Water | Not Stated | 1.56 g/L | LookChem[4] |

| Water | 25 °C (estimated) | 1070 mg/L (1.07 g/L) | The Good Scents Company[5] |

| Water | Predicted | 4.36 g/L | FooDB[6] |

Solubility in Organic Solvents

This compound demonstrates high solubility in a range of common organic solvents.[2] This is attributed to its ability to engage in favorable intermolecular interactions with these solvents. It is reported to be readily soluble in alcohols of various chain lengths and exhibits good solubility in oils and lipid-based systems.[1] While precise quantitative data is not widely available in the literature, its solubility is qualitatively described as high.

| Solvent | Qualitative Solubility |

| Alcohols (e.g., Ethanol, Methanol) | Soluble / Miscible[1][2] |

| Oils | Soluble[1][2] |

| Most Organic Solvents | Soluble[2] |

Experimental Protocols for Solubility Determination

The following section details a standardized methodology for determining the solubility of a liquid ester like this compound in various solvents. The protocol is based on the widely accepted shake-flask method, which is a robust technique for measuring thermodynamic solubility.[7][8] This method is consistent with the principles outlined in OECD Guideline 105 for determining water solubility.[9][10][11]

Principle of the Shake-Flask Method

The shake-flask method involves creating a saturated solution of the solute (this compound) in the solvent of interest by agitating an excess amount of the solute for an extended period to ensure equilibrium is reached. The concentration of the solute in the saturated solution is then determined after separating the undissolved portion.[7][8][12]

Materials and Equipment

-

Solute: High-purity this compound (>99%)

-

Solvents: Deionized water, ethanol, methanol, diethyl ether, acetone, hexane (B92381) (analytical grade)

-

Glass flasks or vials with airtight seals

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., Gas Chromatograph with a Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatograph (HPLC), or UV-Vis Spectrophotometer)

Detailed Experimental Procedure

-

Preparation of the Test System:

-

Equilibration:

-

Place the flasks in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the flasks for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[13] It is recommended to take measurements at different time points (e.g., 24h and 48h) to confirm that equilibrium has been achieved.[12]

-

-

Phase Separation:

-

After equilibration, allow the flasks to stand undisturbed at the test temperature to allow for the separation of the undissolved this compound.

-

To ensure complete removal of the undissolved solute, centrifuge the samples at a high speed.[13]

-

Carefully withdraw a sample from the supernatant (the clear, saturated solution) using a syringe.

-

Filter the sample through a syringe filter to remove any remaining micro-droplets of the undissolved ester.

-

-

Analysis:

-

Prepare a series of calibration standards of this compound in the test solvent.

-

Analyze the filtered saturated solution using an appropriate analytical technique to determine the concentration of this compound.

-

Gas Chromatography (GC): Suitable for volatile compounds like this compound.

-

High-Performance Liquid Chromatography (HPLC): A versatile method for a wide range of organic compounds.

-

UV-Vis Spectroscopy: Can be used if this compound has a chromophore that absorbs in the UV-Vis range and there is no interference from the solvent.

-

-

The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

-

-

Data Reporting:

-

The solubility should be reported in units of mass per volume (e.g., g/L or mg/mL) or as a percentage by weight or volume.

-

The temperature at which the measurement was performed must be clearly stated.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the determination of this compound solubility using the shake-flask method.

Caption: Workflow for determining the solubility of this compound.

References

- 1. Buy this compound | 638-11-9 [smolecule.com]

- 2. This compound | C7H14O2 | CID 61184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound, 638-11-9 [thegoodscentscompany.com]

- 6. Showing Compound this compound (FDB019247) - FooDB [foodb.ca]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. filab.fr [filab.fr]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 11. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

Isopropyl butyrate safety data sheet (SDS) information

An In-depth Technical Guide to the Safety Data of Isopropyl Butyrate (B1204436)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for isopropyl butyrate, compiled from various Safety Data Sheets (SDS) and chemical safety sources. The information is presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and clear visual representations of key safety concepts.

Chemical and Physical Properties

This compound is a colorless liquid with a pleasant, fruity odor.[1] It is less dense than water and its vapors are heavier than air.[1] The following table summarizes its key physical and chemical properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄O₂ | [2] |

| Molecular Weight | 130.18 g/mol | [2] |

| CAS Number | 638-11-9 | [2] |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity, pleasant | [3] |

| Boiling Point | 130-131 °C | [4] |

| Density | 0.859 g/mL at 25 °C | [4] |

| Flash Point | 24 °C (75.2 °F) | [4] |

| Solubility | Immiscible with water | [5] |

| Refractive Index | 1.393 at 20°C | [4] |

Hazard Identification and Classification

This compound is classified as a flammable liquid and is reported to cause skin, eye, and respiratory irritation.[6] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

| Hazard Classification | GHS Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

The logical relationship for the GHS classification can be visualized as follows:

Toxicological Information

While many sources indicate that quantitative toxicity data for this compound is not fully determined, information on its irritant effects is available.[3][7] For the structurally similar compound, isopropyl 2-methylbutyrate, an oral LD50 in rats has been established as > 2000 mg/kg, based on OECD Test Guideline 423.[8]

| Toxicity Endpoint | Species | Route | Result | Reference(s) |

| Acute Oral Toxicity (LD50) | Data not available | Oral | Not determined | [3][7] |

| Acute Dermal Toxicity (LD50) | Data not available | Dermal | Not determined | [3] |

| Acute Inhalation Toxicity (LC50) | Data not available | Inhalation | Not determined | [3] |

| Skin Irritation | Rabbit | Dermal | Irritant | [6] |

| Eye Irritation | Rabbit | Ocular | Irritant | [6] |

Experimental Protocols

The safety classifications of chemical substances like this compound are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Dermal Irritation/Corrosion (OECD 404)

This test is designed to assess the potential of a substance to cause reversible inflammatory changes to the skin.[9]

-

Test System: Healthy, young adult albino rabbits.

-

Procedure: A single dose of the test substance (0.5 mL for liquids) is applied to a small area of clipped skin.[10] The application site is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.[10]

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[9] The reactions are scored according to a standardized grading system.[10]

-

Classification: A substance is identified as an irritant if it produces a mean score of ≥ 2.3 and ≤ 4.0 for erythema or edema.[1]

A study on a test substance reported that a 4-hour semi-occluded application to the skin of three rabbits produced very slight erythema, which resolved by the 72-hour observation.[10] The primary irritation index was calculated to be 0.3, classifying the substance as a mild irritant.[10]

Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.[11]

-

Test System: Healthy, young adult albino rabbits.[11]

-

Procedure: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal.[12] The other eye serves as an untreated control.[11]

-

Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.[11] Observations may continue for up to 21 days to assess the reversibility of any effects.[13]

-

Classification: The severity and reversibility of the ocular lesions determine the classification. A substance is considered an irritant if it causes reversible eye effects.[13]

In a study on a test material, instillation into the rabbit eye resulted in injection of the conjunctival blood vessels that resolved by day 8.[13] The highest total mean score was 7.3 at 24 hours, leading to a classification of "minimally irritating".[13]

The workflow for assessing skin and eye irritation typically follows a tiered approach, starting with existing data and in vitro methods before proceeding to in vivo testing if necessary.

First Aid Measures

In case of exposure to this compound, the following first aid measures are recommended:

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6] If feeling unwell, seek medical attention.[6]

-

Skin Contact: Take off immediately all contaminated clothing.[6] Rinse the skin with water or shower.[6] If skin irritation occurs, get medical advice.[6]

-

Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do.[6] Continue rinsing.[6] If eye irritation persists, get medical advice.[6]

-

Ingestion: Rinse mouth.[6] Do NOT induce vomiting.[6] Seek immediate medical attention.[6]

Handling and Storage

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces.[6] Use only non-sparking tools and take precautionary measures against static discharge.[6] Avoid breathing vapors and ensure adequate ventilation.[6] Wear protective gloves, clothing, and eye/face protection.[6]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[6]

Toxicological Mechanisms and Signaling Pathways

This guide provides a summary of the currently available safety information for this compound. It is essential for researchers and professionals to consult the most recent and detailed Safety Data Sheets from their suppliers and to handle this chemical with appropriate precautions in a well-ventilated laboratory environment.

References

- 1. chemview.epa.gov [chemview.epa.gov]

- 2. This compound | C7H14O2 | CID 61184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 638-11-9 [thegoodscentscompany.com]

- 4. 丁酸异丙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. synerzine.com [synerzine.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. vigon.com [vigon.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. daikinchemicals.com [daikinchemicals.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. oecd.org [oecd.org]

- 13. chemview.epa.gov [chemview.epa.gov]

- 14. Isopropanol poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Fruity Note: An In-depth Technical Guide to the Discovery of Isopropyl Butyrate as a Flavor Compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and characterization of isopropyl butyrate (B1204436), a key volatile organic compound recognized for its potent fruity aroma. While the precise historical moment of its initial identification as a flavorant is not pinpointed to a single event, its emergence is intrinsically linked to the pioneering era of synthetic organic chemistry and the burgeoning field of flavor science in the late 19th and early 20th centuries. This document provides a comprehensive overview of the methodologies, from chemical synthesis to sensory and instrumental analysis, that would have led to its establishment as a significant flavor compound.

Physicochemical and Sensory Properties of Isopropyl Butyrate

This compound (also known as isopropyl butanoate) is an ester characterized by its distinct fruity aroma, reminiscent of pineapple and apricot.[1][2] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₇H₁₄O₂ | [3] |

| Molecular Weight | 130.18 g/mol | [4] |

| Appearance | Colorless liquid | [3] |

| Odor Profile | Sweet, fruity, estery, ethereal, pineapple, ripe | [5] |

| Taste Profile | Sweet, fruity, estry, green, ripe (at 30 ppm) | [6] |

| Boiling Point | 130-131 °C | [4] |

| Density | 0.859 g/mL at 25 °C | [4] |

| Flash Point | 30 °C | [7] |

| Solubility | Soluble in alcohol and oils; very slightly soluble in water | [5] |

| FEMA Number | 2935 | [8] |

The Historical Context: A Synthesis of Discovery

The journey of this compound from a laboratory curiosity to a widely used flavor compound is emblematic of the broader history of flavor chemistry. The mid-19th century saw the dawn of synthetic organic chemistry, with the first artificial flavors, primarily simple esters, being showcased at the Crystal Palace exhibition in London in 1851. These early discoveries were often serendipitous, with chemists noting the fruity aromas of newly synthesized esters.

The formalization of flavor chemistry as a distinct scientific discipline began in the mid-20th century.[9] It was during this period that systematic investigation into the volatile components of natural products, aided by emerging analytical techniques, became more commonplace. This compound has been identified as a natural constituent in a variety of fruits, including strawberry, apricot, papaya, and kumquat peel oil.[1][5][6] Its discovery as a flavor compound likely occurred through two parallel pathways: its synthesis in the laboratory and its identification in natural sources.

Experimental Protocols